
1,3-Dioxane, 5-methylene-2-(4-methylphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methylene-2-(p-tolyl)-1,3-dioxane: is an organic compound that belongs to the class of dioxanes Dioxanes are heterocyclic organic compounds with a six-membered ring containing two oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylene-2-(p-tolyl)-1,3-dioxane can be achieved through several synthetic routes. One common method involves the reaction of p-tolyl aldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then undergoes cyclization to form the dioxane ring. The reaction conditions typically involve refluxing the reactants in an organic solvent such as toluene or benzene, with an acid catalyst like sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods: In an industrial setting, the production of 5-Methylene-2-(p-tolyl)-1,3-dioxane can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of continuous flow reactors allows for better control of reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of green chemistry principles, such as solvent recycling and the use of environmentally benign catalysts, can be incorporated into the industrial production process to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Methylene-2-(p-tolyl)-1,3-dioxane can undergo various types of chemical reactions, including:
Oxidation: The methylene group in the compound can be oxidized to form a carbonyl group, resulting in the formation of a ketone or aldehyde derivative.
Reduction: The compound can undergo reduction reactions to form alcohol derivatives.
Substitution: The aromatic ring in the p-tolyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide. The reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used. The reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Electrophilic aromatic substitution reactions are carried out using reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation. The reactions are typically conducted at elevated temperatures.
Major Products Formed:
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of nitro, bromo, or sulfonyl derivatives on the aromatic ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-Methylene-2-(p-tolyl)-1,3-dioxane is used as a building block in organic synthesis
Biology: The compound has potential applications in the development of biologically active molecules. Its dioxane ring structure is found in several natural products and pharmaceuticals, making it a valuable scaffold for drug discovery and development.
Medicine: Research has shown that derivatives of 5-Methylene-2-(p-tolyl)-1,3-dioxane exhibit antimicrobial, antifungal, and anticancer activities. These derivatives are being investigated for their potential use as therapeutic agents in the treatment of various diseases.
Industry: In the industrial sector, 5-Methylene-2-(p-tolyl)-1,3-dioxane is used as a precursor in the synthesis of polymers, resins, and other materials. Its chemical stability and reactivity make it suitable for use in various industrial applications.
Wirkmechanismus
The mechanism of action of 5-Methylene-2-(p-tolyl)-1,3-dioxane and its derivatives depends on the specific biological target and the nature of the functional groups present in the molecule. In general, the compound can interact with biological macromolecules, such as proteins and nucleic acids, through various non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can lead to the modulation of biological pathways and the inhibition of specific enzymes or receptors, resulting in the observed biological activities.
Vergleich Mit ähnlichen Verbindungen
1,3-Dioxane: A simple dioxane compound without the methylene and p-tolyl groups.
2-Methyl-1,3-dioxane: A dioxane compound with a methyl group at the 2-position.
4-Methyl-1,3-dioxane: A dioxane compound with a methyl group at the 4-position.
Uniqueness: 5-Methylene-2-(p-tolyl)-1,3-dioxane is unique due to the presence of both the methylene group and the p-tolyl group. These functional groups impart specific chemical properties to the compound, such as increased reactivity and the ability to undergo various chemical transformations. Additionally, the presence of the p-tolyl group enhances the compound’s potential for biological activity, making it a valuable scaffold for drug discovery and development.
Eigenschaften
Molekularformel |
C12H14O2 |
|---|---|
Molekulargewicht |
190.24 g/mol |
IUPAC-Name |
5-methylidene-2-(4-methylphenyl)-1,3-dioxane |
InChI |
InChI=1S/C12H14O2/c1-9-3-5-11(6-4-9)12-13-7-10(2)8-14-12/h3-6,12H,2,7-8H2,1H3 |
InChI-Schlüssel |
AMPINRSSSGTJTN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2OCC(=C)CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



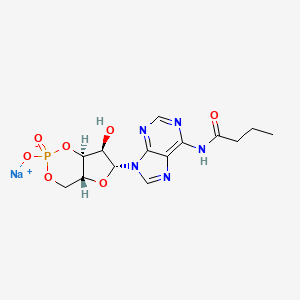


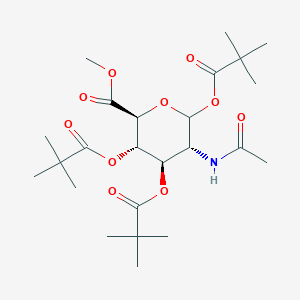
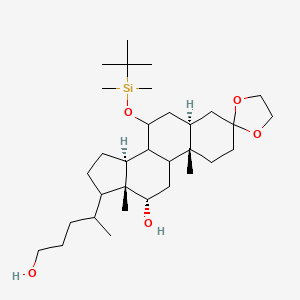
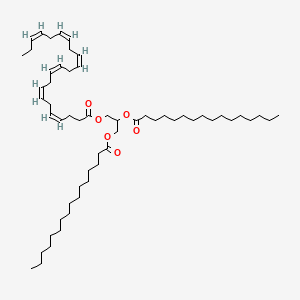


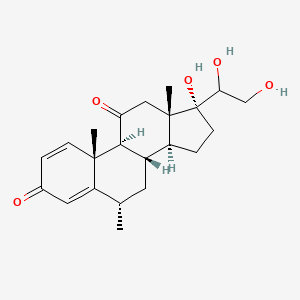
![4-[[[[6-(Diethylamino)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl]methyl](5-ethoxy-2-pyrimidinyl)amino]methyl]benzoic Acid Methyl Ester](/img/structure/B13837704.png)
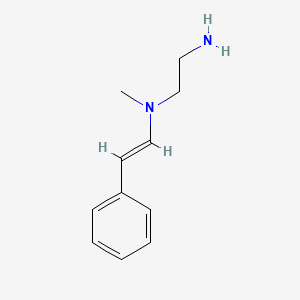
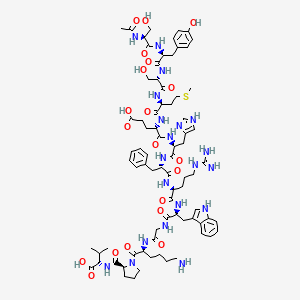
![2-Methyl-2-(1-methyl-1H-benzo[d]imidazol-2-yl)propanenitrile](/img/structure/B13837740.png)
